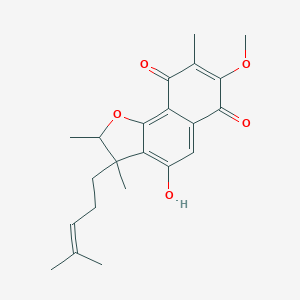
Furaquinocin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furaquinocin C is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Furaquinocin C has demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies indicate that FQ C exhibits potent activity against HeLa cells, with IC50 values comparable to other known anticancer agents. Research has shown that FQ C can induce apoptosis in cancer cells, highlighting its potential as an antitumor agent .
Antimicrobial Properties
this compound displays promising antimicrobial activity, particularly against Gram-positive bacteria. Studies report minimum inhibitory concentration (MIC) values indicating effective inhibition of strains such as Staphylococcus aureus and Bacillus subtilis. The compound's mechanism involves disrupting bacterial cell wall synthesis and function, making it a candidate for developing new antibiotics .
Table 1: Summary of Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Reference |
|---|---|---|---|
| Antitumor | HeLa Cells | 3.1 µg/mL | |
| Antimicrobial | Staphylococcus aureus | 2 µg/mL | |
| Antimicrobial | Bacillus subtilis | 64 µg/mL |
Case Study: Cytotoxicity Against Cancer Cells
In a study assessing the cytotoxic effects of this compound on HeLa cells, researchers observed a dose-dependent response with significant cell death at concentrations above 3 µg/mL. The study utilized MTT assays to evaluate cell viability post-treatment, confirming the compound's effectiveness in inducing apoptosis through ROS generation and cell cycle disruption .
Eigenschaften
CAS-Nummer |
134984-98-8 |
|---|---|
Molekularformel |
C22H26O5 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
4-hydroxy-7-methoxy-2,3,8-trimethyl-3-(4-methylpent-3-enyl)-2H-benzo[g][1]benzofuran-6,9-dione |
InChI |
InChI=1S/C22H26O5/c1-11(2)8-7-9-22(5)13(4)27-21-16-14(10-15(23)17(21)22)19(25)20(26-6)12(3)18(16)24/h8,10,13,23H,7,9H2,1-6H3 |
InChI-Schlüssel |
GDSPWZDWUUGKIM-UHFFFAOYSA-N |
SMILES |
CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)CCC=C(C)C |
Kanonische SMILES |
CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)CCC=C(C)C |
Synonyme |
furaquinocin C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















